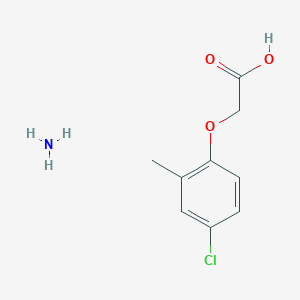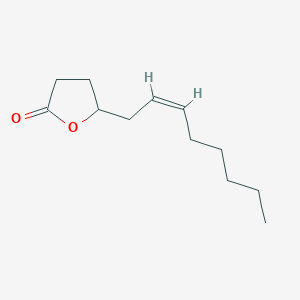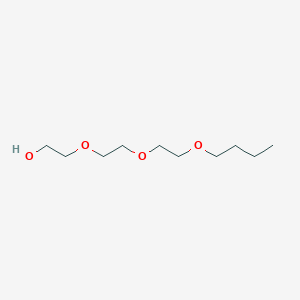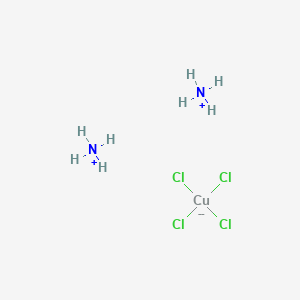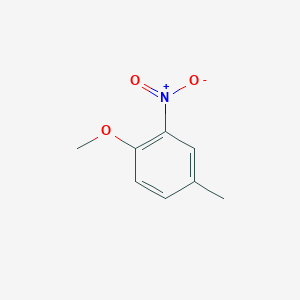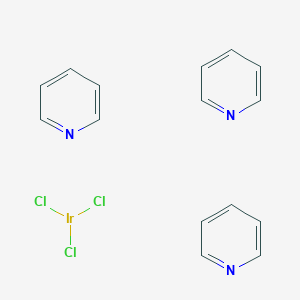![molecular formula C24H47N3O B094707 (Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide CAS No. 15829-24-0](/img/structure/B94707.png)
(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide, commonly known as PEPA, is a synthetic compound that belongs to the class of fatty acid amides. PEPA has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
PEPA exerts its pharmacological effects by interacting with the endocannabinoid system (ECS). The ECS is a complex network of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes, such as pain perception, inflammation, and mood. PEPA acts as an agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the two main receptors of the ECS. By binding to these receptors, PEPA modulates the activity of the ECS, leading to the observed pharmacological effects.
生化学的および生理学的効果
PEPA has been shown to modulate various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the pathogenesis of various inflammatory diseases. Moreover, PEPA has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, PEPA has been found to reduce pain perception and anxiety-like behavior in animal models.
実験室実験の利点と制限
PEPA has several advantages for laboratory experiments. It is relatively easy to synthesize, and its purity can be enhanced through various purification techniques. Moreover, it exhibits a high degree of selectivity towards the CB1 and CB2 receptors, making it a useful tool for studying the ECS. However, PEPA also has some limitations. It has a low solubility in water, which can make it challenging to administer in vivo. Additionally, its effects on the ECS can be modulated by various factors, such as the presence of other ligands or changes in receptor expression levels.
将来の方向性
There are several future directions for research on PEPA. One potential avenue is to investigate its potential as a therapeutic agent for various diseases, such as anxiety disorders and chronic pain. Moreover, further studies are needed to elucidate the precise mechanism of action of PEPA on the ECS. Additionally, the development of novel synthetic analogs of PEPA could lead to the discovery of more potent and selective ligands for the CB1 and CB2 receptors. Finally, the use of PEPA as a tool for studying the ECS could lead to a better understanding of the role of this complex system in various physiological processes.
合成法
PEPA can be synthesized through a simple and straightforward process. The first step involves the reaction between 9-octadecenoyl chloride and piperazine, which results in the formation of 9-octadecenoyl piperazine. This intermediate product is then reacted with 2-bromoethylamine hydrobromide to produce PEPA. The purity of the final product can be enhanced through various purification techniques, such as recrystallization and chromatography.
科学的研究の応用
PEPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and anti-inflammatory properties. Moreover, PEPA has been found to possess analgesic and anxiolytic effects. These properties make it a promising candidate for the treatment of various diseases, including anxiety disorders, chronic pain, and infections.
特性
CAS番号 |
15829-24-0 |
|---|---|
製品名 |
(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide |
分子式 |
C24H47N3O |
分子量 |
393.6 g/mol |
IUPAC名 |
(Z)-N-(2-piperazin-1-ylethyl)octadec-9-enamide |
InChI |
InChI=1S/C24H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-20-23-27-21-18-25-19-22-27/h9-10,25H,2-8,11-23H2,1H3,(H,26,28)/b10-9- |
InChIキー |
SPLYNJJTDYSFQK-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN1CCNCC1 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN1CCNCC1 |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN1CCNCC1 |
その他のCAS番号 |
15829-24-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



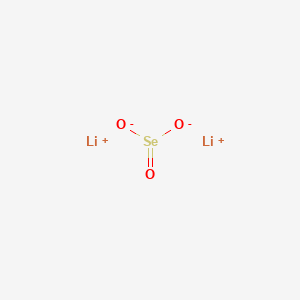
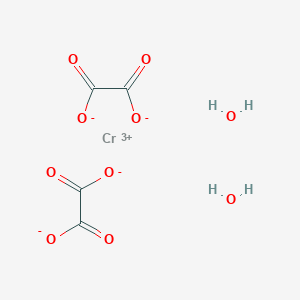
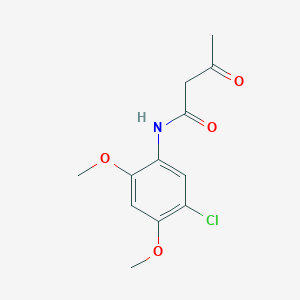
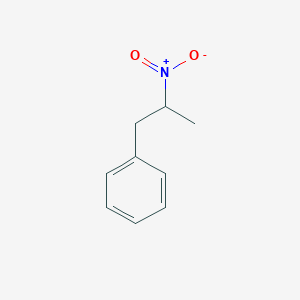
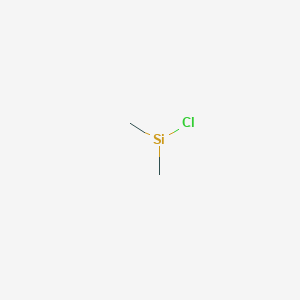
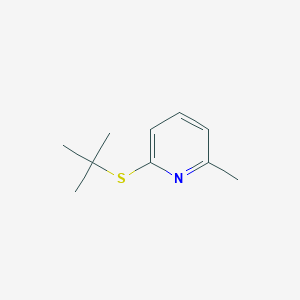
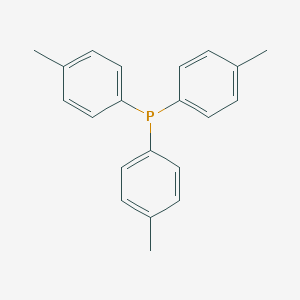
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
